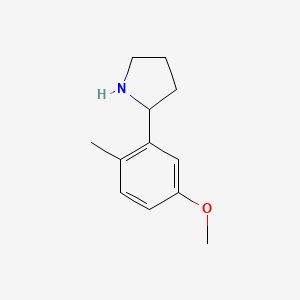
2-(5-Methoxy-2-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Methoxy-2-methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The pyrrolidine ring is a key feature of this compound. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The presence of the methoxy and methyl groups on the phenyl ring also contributes to the molecule’s stereochemistry .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Methoxy-2-methylphenyl)pyrrolidine” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions due to their versatile scaffold .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. This interest in pyrrolidine and its derivatives, including 2-(5-Methoxy-2-methylphenyl)pyrrolidine, is driven by their ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. The review by Petri et al. (2021) delves into bioactive molecules with target selectivity characterized by the pyrrolidine ring. It highlights the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Synthesis of Pharmaceutical Impurities
Saini et al. (2019) reviewed novel methods for synthesizing omeprazole and its pharmaceutical impurities, providing insights into the development of proton pump inhibitors. This study emphasized various pharmaceutical impurities of the anti-ulcer drug omeprazole, chemically related to the methoxyphenyl pyrrolidine class. The novel synthesis processes for these impurities are deemed to be short, simple, and yield expected outcomes. These synthesized impurities can be used as standard impurities for further studies, showcasing the versatility of pyrrolidine derivatives in pharmaceutical applications (Saini et al., 2019).
Hybrid Catalysts in Synthesis
The use of hybrid catalysts for synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) has been explored by Parmar et al. (2023). This review covers the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing substituted pyrano/pyrimidinone derivatives. The pyrrolidine core is essential in these synthetic pathways, highlighting its importance in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This research underlines the potential of pyrrolidine derivatives in leading the development of lead molecules for various applications (Parmar et al., 2023).
Orientations Futures
Pyrrolidine derivatives, including “2-(5-Methoxy-2-methylphenyl)pyrrolidine”, hold promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis methods.
Propriétés
IUPAC Name |
2-(5-methoxy-2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-10(14-2)8-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKJYWWQUASDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)

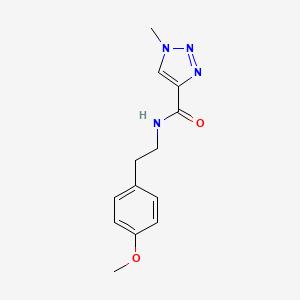


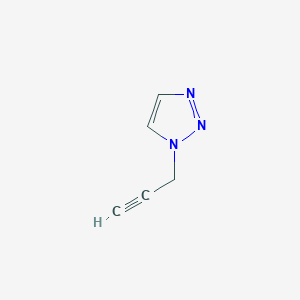
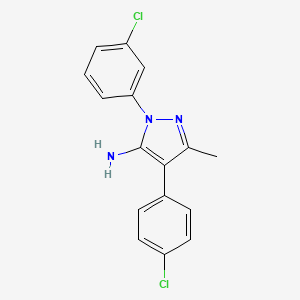
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
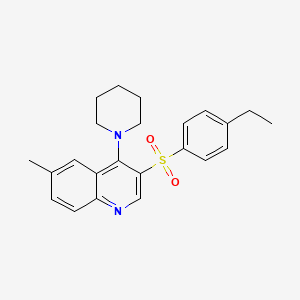
![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)